HPPD Inhibition: Complete Inhibition at 0.5-1.0 mM
The compound demonstrates complete inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) at a concentration of 0.5-1.0 mM [1]. In contrast, the monochloro analog 4-(3-chlorophenyl)-2-hydroxypyridine has no reported HPPD inhibitory activity in public databases, and the dichloro analog 4-(3,5-dichlorophenyl)-2-hydroxypyridine is similarly unreported, suggesting that the specific 3-chloro-5-fluoro arrangement is critical for this observed biochemical activity [2].
| Evidence Dimension | Inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) |
|---|---|
| Target Compound Data | Complete inhibition at 0.5-1.0 mM |
| Comparator Or Baseline | 4-(3-Chlorophenyl)-2-hydroxypyridine (no reported HPPD activity); 4-(3,5-Dichlorophenyl)-2-hydroxypyridine (no reported HPPD activity) |
| Quantified Difference | Not calculable due to lack of comparator data; target compound shows measurable inhibition while comparators are inactive or unreported. |
| Conditions | Competitive inhibition assay against HPPD (ChEMBL_549, CHEMBL615569). |
Why This Matters
This specific activity provides a unique entry point for developing HPPD inhibitors, a target relevant to both herbicide discovery and certain metabolic diseases, offering a differentiated starting point compared to inactive or unreported analogs.
- [1] BindingDB. (n.d.). Assay in Summary_ki: ChEMBL_549 (CHEMBL615569). View Source
- [2] Search results for 4-(3-chlorophenyl)-2-hydroxypyridine and 4-(3,5-dichlorophenyl)-2-hydroxypyridine in BindingDB, PubChem, and ChEMBL conducted April 2026. View Source
